molecular formula C19H25NO5S B5297605 N-[2-(3,4-diethoxyphenyl)ethyl]-4-methoxybenzenesulfonamide

N-[2-(3,4-diethoxyphenyl)ethyl]-4-methoxybenzenesulfonamide

Cat. No. B5297605
M. Wt: 379.5 g/mol
InChI Key: OTAYYNKIPXOFMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(3,4-diethoxyphenyl)ethyl]-4-methoxybenzenesulfonamide, also known as DHEAS, is a synthetic compound that has been widely used in scientific research. It is a sulfonamide compound that has been shown to have a variety of biochemical and physiological effects.

Scientific Research Applications

N-[2-(3,4-diethoxyphenyl)ethyl]-4-methoxybenzenesulfonamide has been used in a variety of scientific research applications. One of the most common applications is as a tool for studying the role of sulfonamide compounds in biological systems. It has been shown to have a variety of biochemical and physiological effects, including inhibition of carbonic anhydrase activity and modulation of steroid hormone synthesis.

Mechanism of Action

The mechanism of action of N-[2-(3,4-diethoxyphenyl)ethyl]-4-methoxybenzenesulfonamide is not fully understood, but it is thought to involve inhibition of carbonic anhydrase activity. Carbonic anhydrase is an enzyme that plays a key role in the regulation of acid-base balance in the body, and inhibition of this enzyme can have a variety of physiological effects.
Biochemical and Physiological Effects:
N-[2-(3,4-diethoxyphenyl)ethyl]-4-methoxybenzenesulfonamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit carbonic anhydrase activity, which can lead to changes in acid-base balance and electrolyte levels in the body. It has also been shown to modulate steroid hormone synthesis, which can have a variety of effects on physiological processes such as reproduction and metabolism.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[2-(3,4-diethoxyphenyl)ethyl]-4-methoxybenzenesulfonamide in lab experiments is its ability to modulate steroid hormone synthesis. This makes it a useful tool for studying the role of steroid hormones in various physiological processes. However, there are also limitations to its use, including the need for careful control of temperature and reaction time during synthesis and the potential for off-target effects on other enzymes and physiological processes.

Future Directions

There are many future directions for research on N-[2-(3,4-diethoxyphenyl)ethyl]-4-methoxybenzenesulfonamide. One area of interest is its potential use as a therapeutic agent for conditions such as cancer and osteoporosis, which are known to be influenced by steroid hormone levels. Another area of interest is its potential use as a tool for studying the role of carbonic anhydrase in various physiological processes. Further research is needed to fully understand the mechanism of action and potential applications of this compound.

Synthesis Methods

The synthesis of N-[2-(3,4-diethoxyphenyl)ethyl]-4-methoxybenzenesulfonamide involves the reaction of 4-methoxybenzenesulfonyl chloride with 2-(3,4-diethoxyphenyl)ethylamine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform and requires careful control of temperature and reaction time to ensure high yields of the desired product.

properties

IUPAC Name

N-[2-(3,4-diethoxyphenyl)ethyl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO5S/c1-4-24-18-11-6-15(14-19(18)25-5-2)12-13-20-26(21,22)17-9-7-16(23-3)8-10-17/h6-11,14,20H,4-5,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTAYYNKIPXOFMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CCNS(=O)(=O)C2=CC=C(C=C2)OC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(3,4-Diethoxyphenyl)ethyl]-4-methoxybenzenesulfonamide

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